molecular formula C10H10F3NO2 B13919672 5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde

5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde

Cat. No.: B13919672
M. Wt: 233.19 g/mol
InChI Key: UCANYYRDJIGSEW-UHFFFAOYSA-N
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Description

5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde is a chemical compound with a unique structure that includes a trifluoromethyl group and a hydroxypropan-2-yl group attached to a picolinaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the picolinaldehyde core, followed by the introduction of the trifluoromethyl group and the hydroxypropan-2-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxypropan-2-yl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Hydroxypropan-2-yl)-3-methylpicolinaldehyde: Similar structure but lacks the trifluoromethyl group.

    5-(2-Hydroxypropan-2-yl)-3-chloropicolinaldehyde: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

5-(2-hydroxypropan-2-yl)-3-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C10H10F3NO2/c1-9(2,16)6-3-7(10(11,12)13)8(5-15)14-4-6/h3-5,16H,1-2H3

InChI Key

UCANYYRDJIGSEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(N=C1)C=O)C(F)(F)F)O

Origin of Product

United States

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